molecular formula C24H26O7 B4826427 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B4826427
M. Wt: 426.5 g/mol
InChI Key: VXJSXNWAVHKKLK-UHFFFAOYSA-N
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Description

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with butyl and methyl groups, and a benzoate moiety substituted with three methoxy groups. The compound’s molecular formula is C24H26O7, and it has a molecular weight of 426.459 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to the presence of both butyl and methyl groups on the chromen-2-one core, which can influence its chemical reactivity and biological activity. The combination of these substituents with the trimethoxybenzoate moiety provides a distinct profile in terms of solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-6-7-8-15-13-21(25)31-22-14(2)18(10-9-17(15)22)30-24(26)16-11-19(27-3)23(29-5)20(12-16)28-4/h9-13H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJSXNWAVHKKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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